molecular formula C17H36N2O B1198226 Tetrabutylurea CAS No. 4559-86-8

Tetrabutylurea

Cat. No.: B1198226
CAS No.: 4559-86-8
M. Wt: 284.5 g/mol
InChI Key: SNDGLCYYBKJSOT-UHFFFAOYSA-N
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Description

Tetrabutylurea is an organic compound with the molecular formula C₁₇H₃₆N₂O. It is a versatile intermediate used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its ability to act as a solvent, stabilizer, and catalyst in different chemical processes .

Preparation Methods

Tetrabutylurea can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with dibutylcarbamyl chloride in the presence of triphosgene. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the use of bis(trichloromethyl)carbonate and dibutylamine in an aqueous phase, with the reaction temperature maintained between 0-10°C .

Chemical Reactions Analysis

Tetrabutylurea undergoes various chemical reactions, including:

Scientific Research Applications

Tetrabutylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reaction medium in organic synthesis, facilitating various chemical transformations.

    Biology: this compound is employed in the preparation of biological samples and as a stabilizer for certain biological compounds.

    Medicine: It is used in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.

    Industry: this compound is utilized in the production of hydrogen peroxide, dyes, plastics, plasticizers, and stabilizers.

Mechanism of Action

The mechanism of action of tetrabutylurea involves its ability to stabilize reactive intermediates and accelerate reaction rates. It acts as a solvent, facilitating the dissolution of various compounds and enhancing their reactivity. In pharmaceutical applications, this compound improves the solubility and dissolution rate of active pharmaceutical ingredients, aiding in their absorption and therapeutic benefits .

Comparison with Similar Compounds

Tetrabutylurea is unique compared to other urea derivatives due to its specific molecular structure and properties. Similar compounds include:

This compound stands out due to its high ionic conductivity, low viscosity, and wide electrochemical window, making it particularly valuable in electrochemical devices like batteries and supercapacitors .

Properties

IUPAC Name

1,1,3,3-tetrabutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDGLCYYBKJSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043902
Record name 1,1,3,3-Tetrabutylurea
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N,N',N'-tetrabutyl-
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CAS No.

4559-86-8
Record name Tetrabutylurea
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Record name 1,1,3,3-Tetrabutylurea
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Record name Tetrabutylurea
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Record name Urea, N,N,N',N'-tetrabutyl-
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Record name 1,1,3,3-Tetrabutylurea
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Record name Tetrabutylurea
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Record name TETRABUTYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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